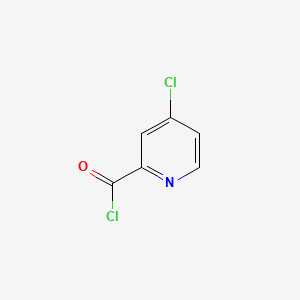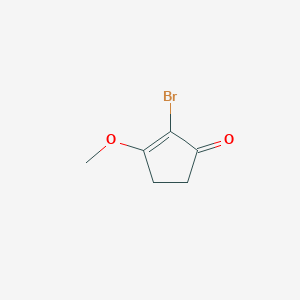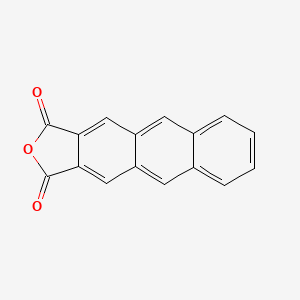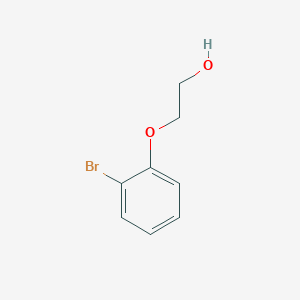
4-氯-2-硝基苯甲酰氯
描述
The compound 4-Chloro-2-nitrobenzoyl chloride is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are extensively studied. These compounds are often used as building blocks in organic synthesis, particularly in the construction of heterocyclic compounds, which are of significant importance in drug discovery . The presence of chloro and nitro groups on the benzene ring makes these compounds highly reactive and versatile for various chemical transformations.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of various nitrogenous heterocycles, utilizing polymer-supported o-phenylenediamines . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization to avoid by-products . These methods highlight the importance of careful selection of reaction conditions and starting materials to achieve the desired products.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Chloro-2-nitrobenzoyl chloride is often confirmed using spectroscopic techniques such as FT-IR and X-ray diffraction . These studies provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding their reactivity and interactions. For example, the crystal structure of benzyl 4-chloro-3-nitrobenzoate reveals a three-dimensional framework formed by hydrogen bonds and pi-pi stacking interactions .
Chemical Reactions Analysis
Compounds with chloro and nitro substituents on a benzene ring are prone to undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen in the transformation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole with pyridine . Additionally, the presence of these functional groups can lead to the formation of molecular salts and cocrystals with distinct supramolecular structures, as demonstrated by the molecular salts of 2-Chloro-4-nitrobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of strong electron-withdrawing groups like chloro and nitro groups affects the electron density distribution within the molecule, which can be studied using HOMO and LUMO analysis, as well as NBO analysis . These analyses provide insights into the stability of the molecule, charge transfer, and hyper-conjugative interactions. The first hyperpolarizability is also of interest, as it relates to the nonlinear optical properties of the compound .
科学研究应用
增强雌激素检测
与4-氯-2-硝基苯甲酰氯相关的4-硝基苯磺酰氯用于生物体液中雌激素的检测。通过衍生化过程实现了显著增强检测响应,这对于诊断胎盘功能(Higashi et al., 2006)至关重要。
化合物中的框架结构
与4-氯-2-硝基苯甲酰氯密切相关的化合物4-[(4-氯-3-硝基苯甲酰)肼基甲酰]吡啶盐酸盐由于氢键形成三维框架结构。这些结构对于分子设计和化学相互作用的理解具有重要意义(Vasconcelos et al., 2006)。
作用机制
Target of Action
Similar compounds such as 4-nitrobenzyl chloride have been reported to act as substrates for enzymes like glutathione s-transferase (gst) in the liver .
Mode of Action
It’s structurally similar compound, 4-nitrobenzyl chloride, is known to undergo reduction by nadph to yield 4-nitrotoluene .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
Similar compounds like 4-nitrobenzoyl chloride have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJYSVRCFSCVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446470 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzoyl chloride | |
CAS RN |
41995-04-4 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-2-nitrobenzoyl chloride in the synthesis of the title compound, and how does the structure of the resulting compound relate to its solid-state arrangement?
A1: 4-Chloro-2-nitrobenzoyl chloride serves as a key reactant in the synthesis of 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole. [] The reaction proceeds via a Huisgen reaction with 5-(4-propyloxyphenyl)tetrazole, ultimately forming the desired oxadiazole derivative. The resulting molecule exhibits specific planar characteristics and bond angles that influence its crystal packing. Notably, the molecule adopts a conformation where the diphenyl-1,3,4-oxadiazole unit is nearly planar, and the nitro group is significantly twisted out of plane relative to its adjacent benzene ring. [] These structural features, alongside C—H⋯O, C—H⋯N, and C—H⋯π interactions, contribute to the formation of ribbons and slabs within the crystal lattice. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














